

Giredestrant Tartrate: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Giredestrant tartrate*

Cat. No.: *B12417978*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giredestrant (GDC-9545) is a potent, non-steroidal, and orally bioavailable selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.^{[1][2]} As a next-generation endocrine therapy, its mechanism of action involves both antagonizing the estrogen receptor and inducing its degradation.^{[1][3]} This dual action offers a promising approach to overcome resistance to existing endocrine therapies, particularly in the context of ESR1 mutations.^[4] A thorough understanding of the pharmacokinetic (PK) profile and oral bioavailability of Giredestrant is critical for its clinical development and optimal use. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) properties of **Giredestrant tartrate**, supported by data from key clinical studies.

Pharmacokinetic Profile

Giredestrant has been evaluated in a first-in-human, phase Ia/Ib dose-escalation and expansion study (NCT03332797) in patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer.^{[5][6]} The pharmacokinetic parameters from this study demonstrate that Giredestrant is rapidly absorbed and exhibits dose-proportional increases in exposure.^[5] ^[6]

Absorption and Oral Bioavailability

Following oral administration, Giredestrant is rapidly absorbed.[5] A study in healthy female subjects determined the absolute oral bioavailability of a 30 mg oral capsule to be 58.7%. [7]

Distribution

Following intravenous administration, Giredestrant exhibits a volume of distribution of 266 L, suggesting extensive distribution into tissues.[7]

Metabolism and Elimination

Giredestrant is extensively metabolized, primarily through oxidative pathways.[7][8] The major route of elimination is through feces, with a smaller portion excreted in the urine.[7][8] After a single oral dose of [14C]-labeled Giredestrant, a mean of 77.0% of the total radioactivity was recovered, with 68.0% in feces and 9.04% in urine over a 42-day collection period.[7][8] Unchanged Giredestrant accounted for only 20.0% of the dose in feces and 1.90% in urine, indicating that the majority of the drug is cleared as metabolites.[7] The plasma clearance of Giredestrant is low, at 5.31 L/h.[7] The plasma elimination half-life supports once-daily dosing. [7]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Giredestrant.

Table 1: Single-Dose Pharmacokinetic Parameters of Giredestrant in Patients with ER+/HER2- Advanced Breast Cancer[5]

Dose Level	Cmax (ng/mL)	AUC (ng·h/mL)	Tmax (h)	Half-life (h)
10 mg	104 (48.8)	1,840 (58.4)	1.75	25.8
30 mg	266 (50.1)	4,320 (59.4)	2.00	43.0
90 mg	701 (57.1)	14,000 (61.9)	3.13	36.6
250 mg	1,820 (45.9)	41,800 (46.8)	2.00	33.1

Data are presented as geometric mean (% coefficient of variation), except for Tmax which is median. AUC represents area under the plasma concentration-time curve from time zero to infinity (AUC_{inf}) for the 10mg and 90mg cohorts and AUC from 0-24 hours (AUC₀₋₂₄) for the 30mg and 250mg cohorts.

Table 2: Steady-State Pharmacokinetic Parameters of Giredestrant (30 mg Once Daily) in Patients with ER+/HER2- Advanced Breast Cancer[5]

Parameter	Value
Cmax,ss (ng/mL)	266 (50.1)
AUC _{0-24h,ss} (ng·h/mL)	4,320 (59.4)

Data are presented as geometric mean (% coefficient of variation). Cmax,ss: Maximum plasma concentration at steady state. AUC_{0-24h,ss}: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state.

Table 3: Absolute Bioavailability and Elimination of Giredestrant in Healthy Female Subjects[7]

Parameter	Value
Absolute Oral Bioavailability (%)	58.7
Plasma Clearance (L/h)	5.31
Volume of Distribution (L)	266
Total Radioactivity Recovery (%)	77.0
- in Feces (%)	68.0
- in Urine (%)	9.04
Unchanged Giredestrant in Feces (% of dose)	20.0
Unchanged Giredestrant in Urine (% of dose)	1.90

Experimental Protocols

Phase Ia/Ib Dose-Escalation and Expansion Study (NCT03332797)

- Study Design: This was a multicenter, open-label, phase Ia/Ib study that evaluated the safety, pharmacokinetics, and preliminary antitumor activity of Giredestrant in women with ER-positive, HER2-negative locally advanced or metastatic breast cancer.[5][6] The study included a dose-escalation phase and a dose-expansion phase.[5][6]
- Subject Population: The study enrolled women with a confirmed diagnosis of ER-positive, HER2-negative locally advanced or metastatic breast cancer who had progressed on at least one prior line of endocrine therapy.[5]
- Dosing Regimens: In the single-agent dose-escalation cohorts, Giredestrant was administered orally once daily at doses of 10, 30, 90, or 250 mg.[5][6]
- Sample Collection: For pharmacokinetic analysis, blood samples were collected at pre-specified time points after single and multiple doses of Giredestrant.[5] In the dose-escalation cohorts, a 7-day pharmacokinetic lead-in was conducted.[5] Steady-state pharmacokinetic profiles were assessed on Cycle 2 Day 1.[5]
- Analytical Methods: While specific details of the bioanalytical methods are not provided in the cited literature, the quantification of Giredestrant in plasma was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for small molecule drug quantification in clinical trials.[9][10][11]

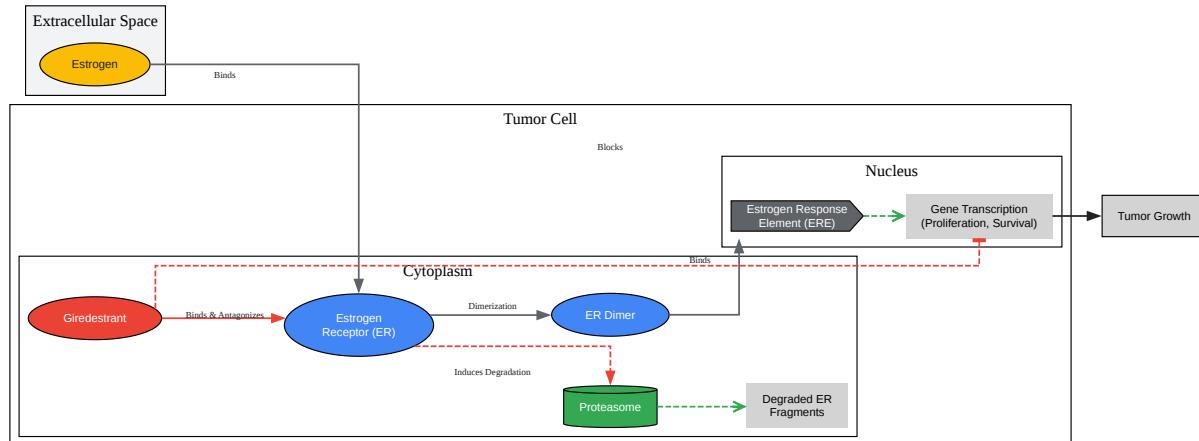
Mass Balance and Absolute Bioavailability Study

- Study Design: This was a two-part study in healthy, women of nonchildbearing potential.[7] Part 1 was a mass balance study, and Part 2 assessed absolute bioavailability.[7]
- Subject Population: Healthy, women of nonchildbearing potential were enrolled.[7]
- Dosing Regimens:
 - Part 1 (Mass Balance): A single 30.8 mg oral dose of [14C]Giredestrant (105 μ Ci) was administered to 6 subjects.[7]

- Part 2 (Absolute Bioavailability): 10 subjects received an oral 30 mg capsule and an intravenous 30 mg solution of Giredestrant in a crossover design.[7]
- Sample Collection: In the mass balance study, blood, urine, and feces were collected for up to 42 days to measure total radioactivity and determine the metabolic profile.[7] In the absolute bioavailability portion, serial blood samples were collected after both oral and intravenous administration.[7]
- Analytical Methods: Total radioactivity in samples was measured using liquid scintillation counting. Plasma samples were analyzed for Giredestrant and its metabolites using LC-MS/MS.

Visualizations

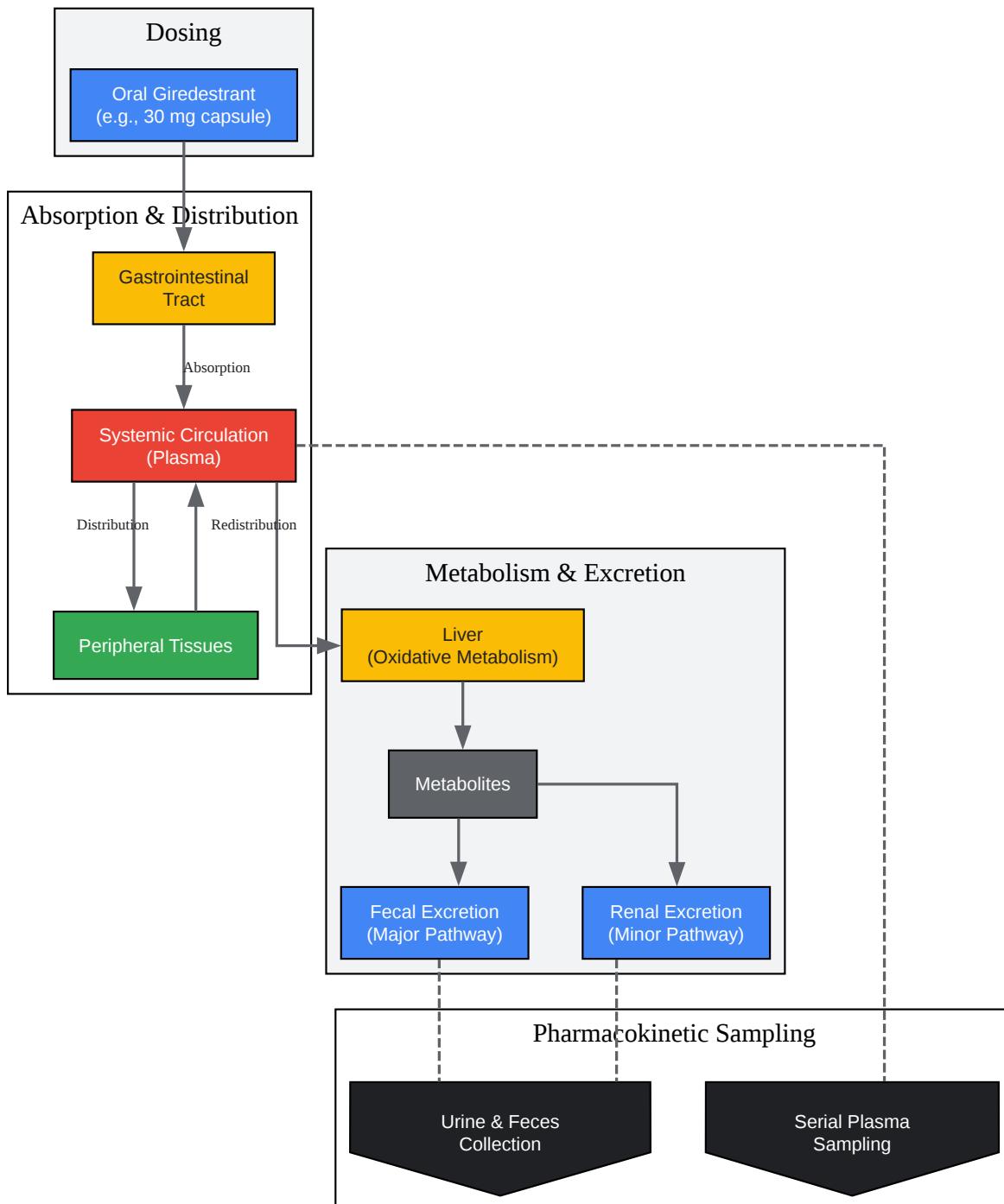
Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Giredestrant's dual mechanism of action on the estrogen receptor signaling pathway.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: High-level workflow of Giredestrant's absorption, distribution, metabolism, and excretion (ADME).

Conclusion

Giredestrant tartrate exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption, moderate bioavailability, extensive tissue distribution, and a low clearance rate.^[5] ^[7] Its primary elimination pathway is through oxidative metabolism followed by fecal excretion.^[7]^[8] The dose-proportional pharmacokinetics and a half-life that supports once-daily dosing contribute to its potential as a convenient and effective oral therapy for patients with ER-positive breast cancer.^[5]^[7] Further clinical studies will continue to define its efficacy and safety profile in various clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Giredestrant - NCI [dctd.cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Giredestrant - Wikipedia [en.wikipedia.org]
- 4. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Balance, Metabolic Pathways, Absolute Bioavailability, and Pharmacokinetics of Giredestrant in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Current strategies for quantification of estrogens in clinical research - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Giredestrant Tartrate: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12417978#pharmacokinetics-and-oral-bioavailability-of-giredestrant-tartrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com